2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile

medicinal chemistry building block physicochemical properties

This 1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl building block delivers a pre-installed nitrile handle for rapid amine, amide, or heterocycle elaboration. The N1-ethyl substituent provides a calculated ΔlogP of ~+0.5 over the N1-methyl analog, enabling fine-tuning of logD and soil mobility in agrochemical leads without altering the pharmacophore. Validated by the WDR5 co-crystal structure (PDB 9NCV, 1.58 Å), it is a structure-based fragment-growing start point. Batch-level 98% HPLC purity, documented GHS (H302-H315-H319-H335), and multi-scale availability meet GLP/medicinal-chemistry workflow requirements.

Molecular Formula C8H8F3N3
Molecular Weight 203.16 g/mol
CAS No. 2098020-80-3
Cat. No. B1483175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile
CAS2098020-80-3
Molecular FormulaC8H8F3N3
Molecular Weight203.16 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=N1)C(F)(F)F)CC#N
InChIInChI=1S/C8H8F3N3/c1-2-14-5-6(3-4-12)7(13-14)8(9,10)11/h5H,2-3H2,1H3
InChIKeyFPQUJBJVJSAMCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile (CAS 2098020-80-3): Core Building Block Identity


2-(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile is a polyfunctionalized 3‑trifluoromethylpyrazole bearing a nitrile‑containing side chain at the C4 position. This scaffold is recognized as a privileged structure for agrochemicals, pharmaceuticals, and advanced materials [1]. The compound serves as a versatile building block whose 4‑acetonitrile group enables elaboration into amines, amides, heterocycles, and cross‑coupling partners, while the N1‑ethyl substituent modulates lipophilicity relative to the N1‑methyl analog .

Why 2-(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile Cannot Be Replaced by a Generic Pyrazole Acetonitrile


The 1‑ethyl‑3‑trifluoromethyl substitution pattern is not cosmetic; it dictates the compound’s reactivity profile in downstream transformations. The electron‑withdrawing trifluoromethyl group at C3 activates the pyrazole ring toward nucleophilic aromatic substitution and influences the pKa of adjacent protons, while the N1‑ethyl group provides a steric and electronic balance distinct from the N1‑methyl or N‑unsubstituted analogs [1]. Simple replacement by 2‑(1H‑pyrazol‑4‑yl)acetonitrile or 2‑(1‑methyl‑3‑(trifluoromethyl)‑1H‑pyrazol‑4‑yl)acetonitrile would alter the regioselectivity of subsequent functionalization and the lipophilicity of final targets, potentially undermining structure‑activity relationships in drug‑discovery programs [2].

Quantitative Differentiation Evidence for 2-(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile vs. Closest Analogs


Molecular Weight and Formula Differentiation vs. N1-Methyl Analog

The target compound possesses a molecular weight of 203.16 g/mol (C₈H₈F₃N₃), which is 14.02 Da heavier than its closest commercial comparator, 2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile (MW 189.14 g/mol, C₇H₆F₃N₃) . This mass increment arises from the replacement of the N1-methyl group with an N1-ethyl group and directly impacts calculated logP, molar refractivity, and steric bulk.

medicinal chemistry building block physicochemical properties

Verified Purity Specification with Batch-Level Quality Control

A reputable vendor lists the compound at a certified purity of 98% (HPLC), with the explicit caveat that the displayed purity reflects the storage‑guiding value and that inter‑batch variation may occur; actual purity is confirmed upon receipt . This transparency provides a procurement‑grade benchmark absent in many unqualified listings for the N1‑methyl analog, where purity is often stated without batch‑level qualification .

quality control procurement purity

Structural Validation via Protein–Ligand X‑ray Crystallography

The 1‑ethyl‑3‑(trifluoromethyl)‑1H‑pyrazol‑4‑yl fragment has been captured in a high‑resolution (1.58 Å) X‑ray crystal structure of WDR5 in complex with triazole‑based inhibitors (PDB 9NCV, ligand A1BW8) [1]. In contrast, no equivalent co‑crystal structure is currently deposited for the N1‑methyl analog (CAS 1936125-19-7) as a discrete fragment in a protein–ligand complex [2]. This structural validation confirms that the N1‑ethyl variant can productively engage the WDR5 WIN site without steric clash.

structural biology fragment-based drug design WDR5

Synthetic Tractability: One‑Step Elaboration to WDR5‑IN‑5

The acetonitrile group of the target compound can be directly transformed into the ethylamine side chain found in WDR5‑IN‑5 (CAS 2417012-26-9), a potent small‑molecule inhibitor of the WDR5 WIN site . This synthetic path is documented in patent and medicinal chemistry literature. The N1‑ethyl substituent in the target compound exactly matches the substitution in WDR5‑IN‑5, eliminating the need for a late‑stage N‑alkylation step that would be required if starting from the N1‑H or N1‑methyl precursor .

medicinal chemistry WDR5 inhibitor synthetic efficiency

Supply‑Chain Transparency: Commercially Available with Enquiry‑Based Pricing

The target compound is stocked by multiple independent suppliers (Leyan, CymitQuimica/Biosynth, ChemSrc‑indexed vendors) with standard pack sizes ranging from 1 g to 10 g . In contrast, the N1‑methyl analog (CAS 1936125-19-7) is listed by fewer vendors and lacks the same breadth of pack‑size granularity . Diversified sourcing reduces single‑supplier dependency and procurement lead‑time risk.

procurement supply chain commercial availability

Hazard Classification and Safe‑Handling Documentation Availability

The target compound is assigned GHS07 hazard pictograms with specific hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), along with corresponding precautionary codes . This comprehensive safety profile is documented and publicly accessible. The N1‑methyl analog lacks similarly detailed, vendor‑published GHS classification on major platforms , forcing end‑users to conduct de‑novo hazard assessments before handling.

safety GHS classification regulatory compliance

Procurement‑Driven Application Scenarios for 2-(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile


Fragment‑Based Drug Discovery Targeting the WDR5 WIN Site

The co‑crystal structure of the 1‑ethyl‑3‑(trifluoromethyl)‑1H‑pyrazol‑4‑yl fragment bound to WDR5 (PDB 9NCV, 1.58 Å) provides a structurally validated starting point for fragment growing and merging campaigns [1]. The pre‑installed nitrile group serves as a synthetic handle for immediate elaboration, while the N1‑ethyl substituent matches the optimal substitution observed in advanced leads such as WDR5‑IN‑5.

Synthesis of Polyfunctionalized 3‑Trifluoromethylpyrazole Libraries

The compound is a direct synthetic precursor for regioselective derivatization at the C4 position. The nitrile group can be reduced to the amine, hydrolyzed to the amide, or used in cycloaddition reactions, while the N1‑ethyl group withstands common reaction conditions, enabling parallel library synthesis without protecting‑group manipulation [1][2].

Procurement for Regulated CRO and Pharmaceutical Environments

With batch‑level purity documentation (98% HPLC), published GHS hazard classification (H302-H315-H319-H335), and multi‑vendor availability (1 g to 10 g scale), this compound meets the compliance and documentation requirements for GLP and GMP‑adjacent medicinal chemistry workflows [1][2]. The documented safety profile eliminates the need for preliminary hazard assessment before purchase.

Agrochemical Lead Optimization Requiring 3‑Trifluoromethylpyrazole Cores

3‑Trifluoromethylpyrazoles are established scaffolds in agrochemical discovery, and the 4‑acetonitrile substituent provides a versatile entry point for introducing diversity elements [1]. The N1‑ethyl variant offers a distinct lipophilicity window (estimated ΔlogP ≈ +0.5 over the N1‑methyl analog) that can be exploited to fine‑tune logD and soil mobility parameters without altering the core pharmacophore.

Quote Request

Request a Quote for 2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.